

An In-depth Technical Guide to 1-(2-Fluoroethyl)piperazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-Fluoroethyl)piperazine

Cat. No.: B1321244

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(2-Fluoroethyl)piperazine**, a fluorinated piperazine derivative of interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, outlines a probable synthetic route with experimental protocols, and discusses its potential, though currently underexplored, role in research.

Core Properties and Identification

1-(2-Fluoroethyl)piperazine, identified by the CAS Number 541505-04-8, is a monosubstituted piperazine derivative. The incorporation of a fluoroethyl group can significantly influence the physicochemical and pharmacological properties of the parent piperazine molecule, potentially enhancing metabolic stability, bioavailability, and target binding affinity.^[1]

Physicochemical and Computational Data

Quantitative data for **1-(2-Fluoroethyl)piperazine** is summarized in the tables below. It is important to note that while some properties are well-documented, others such as boiling and melting points are not consistently reported in publicly available literature.

Table 1: Chemical Identifiers and General Properties

Property	Value	Source(s)
CAS Number	541505-04-8	[2] [3] [4]
Molecular Formula	C ₆ H ₁₃ FN ₂	[2] [3]
Molecular Weight	132.18 g/mol	[2] [5]
IUPAC Name	1-(2-fluoroethyl)piperazine	[3]
Physical State	Solid or Liquid	[2] [3]
Purity	Typically ≥95%	[2]

Table 2: Computational and Physical Properties

Property	Value	Source(s)
Topological Polar Surface Area (TPSA)	15.27 Å ²	[2]
LogP (octanol-water partition coefficient)	-0.1389	[2]
Hydrogen Bond Acceptors	2	[2]
Hydrogen Bond Donors	1	[2]
Rotatable Bonds	2	[2]
Boiling Point	Not Available	[5] [6]
Melting Point	Not Available	[5] [6]
Density	Not Available	[5]

Synthesis and Experimental Protocols

The synthesis of **1-(2-Fluoroethyl)piperazine** is not extensively detailed in peer-reviewed literature with a specific, reproducible protocol. However, based on general principles of N-alkylation of piperazines, a plausible and commonly employed synthetic route would involve the reaction of piperazine with a 2-fluoroethylating agent. To control the reaction and favor

monosubstitution, an excess of piperazine or the in-situ formation of piperazine monohydrochloride can be utilized.

A likely synthetic approach is the nucleophilic substitution reaction between piperazine and an activated 2-fluoroethane derivative, such as 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate. The latter is a highly effective fluoroalkylating agent due to the excellent leaving group nature of the tosylate moiety.

Proposed Experimental Protocol: N-Alkylation of Piperazine

This protocol describes a general method for the synthesis of **1-(2-Fluoroethyl)piperazine** via N-alkylation.

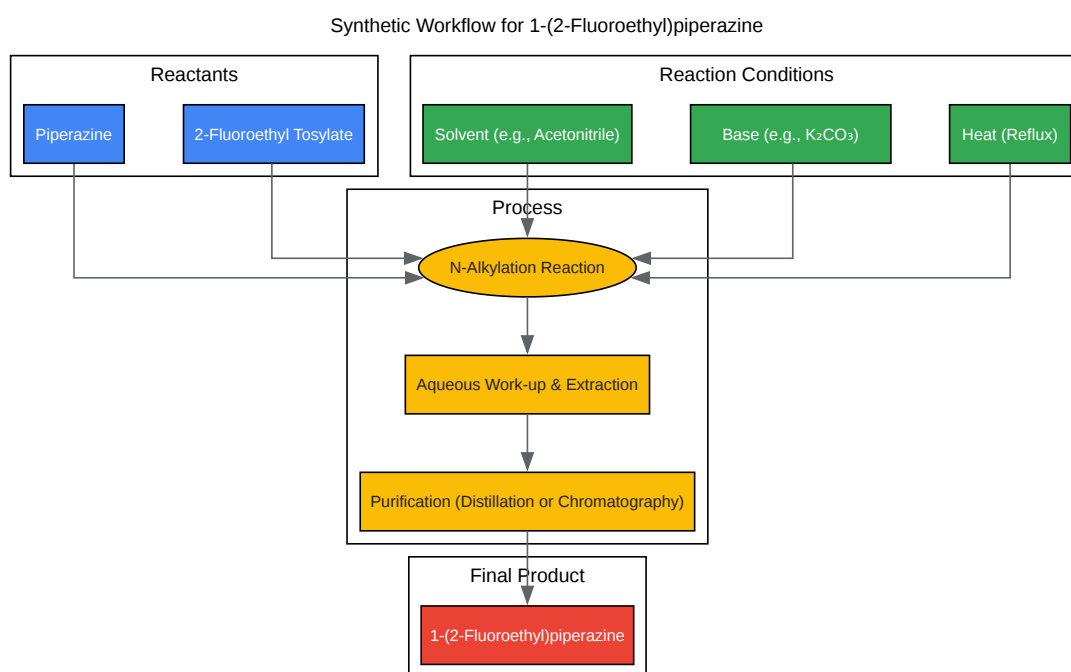
Materials:

- Piperazine
- 2-Fluoroethyl tosylate (or 1-bromo-2-fluoroethane)
- A suitable base (e.g., potassium carbonate, triethylamine)
- A suitable solvent (e.g., acetonitrile, N,N-dimethylformamide)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
- Equipment for purification (e.g., rotary evaporator, column chromatography apparatus)

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (a molar excess, e.g., 3-5 equivalents) in the chosen solvent (e.g., acetonitrile).
- **Addition of Base:** Add the base (e.g., potassium carbonate, 1.5-2 equivalents) to the reaction mixture.
- **Addition of Alkylating Agent:** Slowly add a solution of the 2-fluoroethylating agent (1 equivalent), such as 2-fluoroethyl tosylate, dissolved in a small amount of the reaction solvent to the stirred piperazine solution at room temperature.
- **Reaction:** Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by thin-layer chromatography).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Extraction:** Dissolve the residue in water and extract with a suitable organic solvent like diethyl ether or dichloromethane. To remove excess piperazine, wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by water and then brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude **1-(2-Fluoroethyl)piperazine** by vacuum distillation or column chromatography on silica gel to yield the final product.

Synthetic Workflow Diagram



[Click to download full resolution via product page](#)

Caption: A diagram illustrating the general synthetic workflow for **1-(2-Fluoroethyl)piperazine**.

Biological Activity and Applications in Drug Development

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide range of approved drugs with diverse biological activities.[1] These

activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and central nervous system effects. The introduction of fluorine atoms into drug candidates is a common strategy to enhance their metabolic stability and binding affinity.

While specific biological data for **1-(2-Fluoroethyl)piperazine** is not extensively reported in the scientific literature, its structure suggests potential as a building block for the synthesis of novel therapeutic agents. For instance, fluorinated piperazine derivatives have been investigated as potential antiparasitic (antimalarial) agents.^[1] Furthermore, derivatives of 1-(2-fluorophenyl)piperazine have been synthesized and evaluated as potential inhibitors of BCL2 for anticancer applications.

Due to the lack of specific studies on the biological targets and signaling pathways of **1-(2-Fluoroethyl)piperazine**, a detailed signaling pathway diagram cannot be provided at this time. Researchers are encouraged to explore its potential activities through biological screening assays.

General Experimental Protocol for Biological Screening: MTT Assay for Cytotoxicity

This protocol provides a general method for assessing the cytotoxic effects of **1-(2-Fluoroethyl)piperazine** against cancer cell lines.

Materials:

- **1-(2-Fluoroethyl)piperazine**
- A panel of human cancer cell lines
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

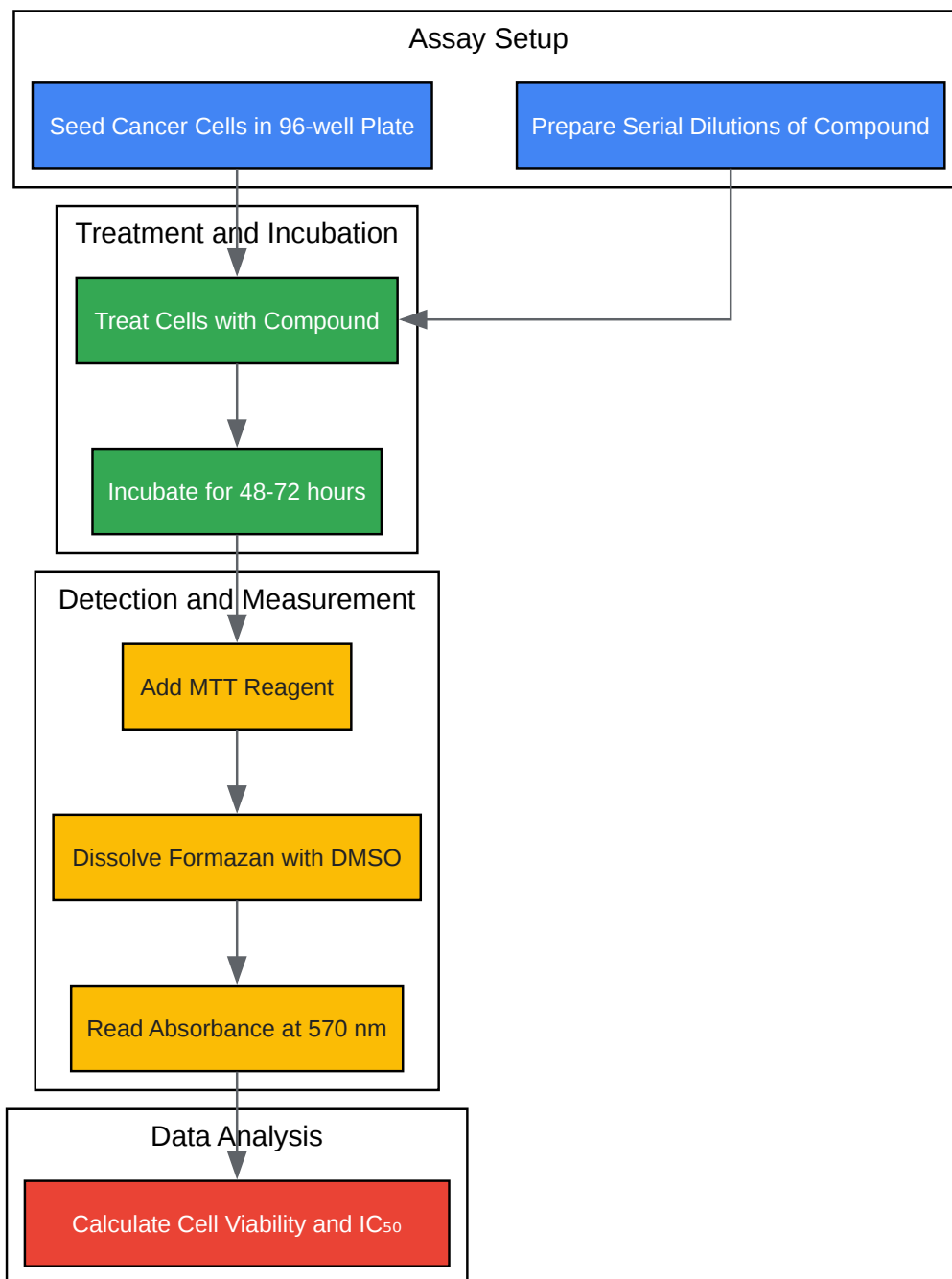
- Dimethyl sulfoxide (DMSO)
- 96-well microplates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- **Compound Treatment:** Prepare serial dilutions of **1-(2-Fluoroethyl)piperazine** in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic drug).
- **Incubation:** Incubate the plates for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After incubation, add MTT solution to each well and incubate for another 2-4 hours.
- **Formazan Solubilization:** Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for Cytotoxicity Screening

Experimental Workflow for MTT Cytotoxicity Assay

[Click to download full resolution via product page](#)

Caption: A flowchart of the experimental workflow for assessing cytotoxicity using the MTT assay.

Safety and Handling

1-(2-Fluoroethyl)piperazine should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.^[6]

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.^[6]
- Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only in a well-ventilated area and avoid breathing fumes or dust.^[6]
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protect from light.^[2]
- In case of exposure:
 - Skin contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice.^[6]
 - Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.^[6]
 - Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.^[6]

Conclusion

1-(2-Fluoroethyl)piperazine is a valuable chemical building block for the synthesis of more complex molecules with potential therapeutic applications. While detailed information on its specific biological activities is currently limited, its structural features suggest that it is a compound of interest for further investigation in drug discovery programs. The provided synthetic and screening protocols offer a foundation for researchers to explore the potential of

this and related compounds. As with all chemical reagents, it is essential to handle **1-(2-Fluoroethyl)piperazine** with appropriate safety measures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 541505-04-8[1-(2-Fluoroethyl)piperazine]- Acmec Biochemical [acmec.com.cn]
- 5. cas 541505-04-8|| where to buy 1-(2-Fluoroethyl)piperazine [english.chemenu.com]
- 6. aksci.com [aksci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(2-Fluoroethyl)piperazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1321244#1-2-fluoroethyl-piperazine-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com